3-Bromo-2-fluoro-5-formylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-fluoro-5-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Bromo-2-fluoro-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) with continuous stirring overnight. After the reaction, the mixture is cooled, filtered, and purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Cycloaddition Reactions: The compound can be used in cycloaddition reactions to form heterocyclic compounds
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-fluoro-5-formylbenzonitrile is utilized in several scientific research areas:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: In the development of bioactive compounds and pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with target proteins, thereby altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoro-5-formylbenzonitrile
- 3-Cyano-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzonitrile
Uniqueness
3-Bromo-2-fluoro-5-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C8H3BrFNO |
---|---|
Molekulargewicht |
228.02 g/mol |
IUPAC-Name |
3-bromo-2-fluoro-5-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrFNO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H |
InChI-Schlüssel |
CPEMWGNAJPFZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C#N)F)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.